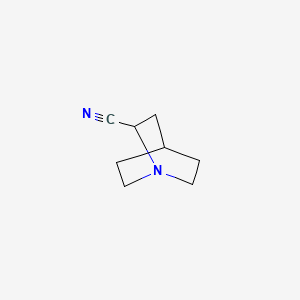

2-Cyanoquinuclidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-azabicyclo[2.2.2]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOYWQFJJHBAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902748 | |

| Record name | NoName_3300 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-91-1 | |

| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Significance of the Quinuclidine Scaffold in Complex Molecule Synthesis and Medicinal Chemistry Research

The quinuclidine (B89598) ring system is a bicyclic amine characterized by a rigid [2.2.2]octane structure with a nitrogen atom at one of the bridgehead positions. cymitquimica.com This distinct conformation imparts several advantageous properties that chemists leverage in both complex synthesis and drug discovery. ontosight.ai

The rigidity of the quinuclidine scaffold provides a well-defined three-dimensional orientation for appended functional groups. This is particularly crucial in medicinal chemistry, where the precise spatial arrangement of molecular fragments often dictates a compound's ability to interact with biological targets like enzymes and receptors. ontosight.aiontosight.ai The stereochemistry of substituents on the quinuclidine core can significantly influence this interaction and, consequently, the compound's biological activity and subtype selectivity. nih.govufz.de

Furthermore, the basic nitrogen atom within the structure allows for the formation of salts, which can enhance the solubility and stability of resulting compounds. cymitquimica.comontosight.ai The quinuclidine core is a prominent feature in a variety of natural products, most notably the Cinchona alkaloids such as quinine (B1679958), and serves as a foundational building block in the development of new therapeutic agents. ontosight.ainih.govliverpool.ac.uk Its utility extends to its use in creating ligands for asymmetric catalysis and as a precursor in the synthesis of other complex molecules. ontosight.ailiverpool.ac.uk

Role of 2 Cyanoquinuclidine As a Versatile Intermediate in Organic Synthesis

Historical Development of Synthetic Approaches to this compound

Early synthetic routes to functionalized quinuclidines, including the cyano-substituted derivatives, were often lengthy and lacked efficiency. One of the foundational methods involved the multi-step transformation of piperidine (B6355638) derivatives. For instance, a historical synthesis of 4-cyanoquinuclidine involved the ring-closing of a 4-cyano-N-methylpiperidine derivative to form a methochloride, which was then subjected to pyrolysis to yield the final product. scribd.com While not directly targeting the 2-position, this approach highlights the classic strategy of constructing the quinuclidine core from a piperidine precursor.

Improved and Efficient Synthetic Routes to this compound

As the demand for quinuclidine derivatives grew, so did the need for more efficient and practical synthetic methods. Research efforts have focused on developing shorter, higher-yielding, and more versatile routes to this compound.

Organometallic Reagent-Mediated Synthetic Pathways

The use of organometallic reagents has significantly advanced the synthesis of functionalized quinuclidines. A key strategy involves the α-lithiation of quinuclidine N-oxide, followed by trapping with an electrophile. liverpool.ac.ukresearchgate.net This method allows for direct functionalization at the 2-position of the quinuclidine ring. Specifically, the generation of α-lithio quinuclidine N-oxide and its subsequent reaction with a cyanating agent, such as cyanogen bromide, was envisioned as a direct route to this compound 1-oxide. liverpool.ac.uk Organometallic chemistry provides a powerful tool for creating carbon-carbon bonds under controlled conditions, offering a more direct and efficient pathway compared to traditional multi-step syntheses. solubilityofthings.comfiveable.me

Strategies Involving Quinuclidine N-Oxide Functionalization

The functionalization of quinuclidine N-oxide has emerged as a versatile and widely used strategy. liverpool.ac.ukresearchgate.net The N-oxide activates the adjacent C-H bonds, facilitating deprotonation and subsequent reaction with various electrophiles. liverpool.ac.uk The synthesis of this compound 1-oxide can be achieved by reacting lithiated quinuclidine N-oxide with a suitable cyanating agent. liverpool.ac.uk This approach is part of a broader trend in N-oxide chemistry that has been successfully applied to other heterocyclic systems like pyridines and quinolines for C2-functionalization, including cyanation. researchgate.net

| Precursor | Reagents | Product | Reference |

| Quinuclidine N-oxide | 1. Organolithium reagent 2. Cyanogen bromide | This compound 1-oxide | liverpool.ac.uk |

Multi-Step Conversions from Precursors (e.g., Piperidine Derivatives)

While direct functionalization methods are often preferred, multi-step sequences starting from readily available piperidine derivatives remain a viable strategy. liverpool.ac.ukthieme.de These routes typically involve the construction of the bicyclic quinuclidine core through intramolecular cyclization of a suitably functionalized piperidine. liverpool.ac.uk For example, a common approach is the transformation of 4-substituted piperidines. clockss.org One such synthesis begins with 4-carbamoylpiperidine, which is converted to 1-(2-chloroethyl)-4-cyanopiperidine. Subsequent intramolecular cyclization affords 4-cyanoquinuclidine. clockss.org Although this example leads to the 4-cyano isomer, similar principles of ring formation can be applied to synthesize 2-substituted quinuclidines. The synthesis of piperidine derivatives themselves has been extensively studied, providing a wide array of starting materials for these conversions. chemrevlett.combeilstein-journals.orgnih.gov

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods to access enantiomerically pure this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. ijfans.orgnumberanalytics.com Asymmetric synthesis aims to produce a specific stereoisomer preferentially. chemistrydocs.com

One notable approach to achieving enantioselectivity in the synthesis of functionalized quinuclidines involves the use of a chiral ligand, such as (-)-sparteine (B7772259), in the deprotonation of quinuclidine N-oxide. arkat-usa.org The addition of an organolithium reagent to a mixture of quinuclidine N-oxide and (-)-sparteine at low temperatures leads to an enantioselective deprotonation. arkat-usa.org Quenching the resulting chiral carbanionic intermediate with an electrophile can yield enantioenriched products. While this has been demonstrated with benzaldehyde, the principle can be extended to cyanating agents. arkat-usa.org The success of this method relies on the sequential association of the N-oxide with the organolithium reagent and the chiral ligand. arkat-usa.org

Another strategy involves the resolution of a racemic mixture. An earlier method for obtaining an enantiomerically pure cyanoquinuclidine derivative involved a four-step synthesis followed by resolution with tartaric acid. liverpool.ac.uk While effective, this method is less efficient than asymmetric synthesis as it involves discarding at least half of the material.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.govbeilstein-journals.orgskpharmteco.com Key aspects of green chemistry include the use of renewable feedstocks, safer solvents, atom-efficient reactions, and the reduction of hazardous waste. huarenscience.com

In the context of this compound synthesis, a significant advancement towards a greener process is the avoidance of highly toxic reagents. For instance, traditional methods for introducing a cyano group, such as the Reissert reaction, often rely on toxic potassium cyanide. rsc.org Newer methods that circumvent the use of such hazardous materials are considered more environmentally benign. rsc.org

Furthermore, improving reaction efficiency by reducing the number of synthetic steps and maximizing atom economy are central tenets of green chemistry. huarenscience.com The development of catalytic and one-pot syntheses for quinoline (B57606) and other heterocyclic compounds serves as a model for how the synthesis of quinuclidine derivatives can be made more sustainable. nih.gov While specific studies focusing on the "green" synthesis of this compound are not extensively detailed in the provided results, the broader trends in organic synthesis suggest a move towards more eco-efficient processes. beilstein-journals.org This includes exploring enzymatic transformations, using water or other benign solvents, and designing catalytic cycles that minimize waste. skpharmteco.comhuarenscience.com

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate careful consideration of synthetic methodologies and process optimization. The economic viability, safety, and environmental impact of the manufacturing process are paramount for large-scale production. Key factors in this scale-up include the selection of an optimal synthetic route, management of raw material sourcing and cost, and the implementation of efficient purification techniques.

A critical aspect of scalable synthesis is the choice of starting materials and reagents, favoring those that are readily available and cost-effective. For instance, while some laboratory routes may provide high yields, they might rely on expensive catalysts or hazardous reagents that are not suitable for industrial application. The development of an industrially excellent process often involves minimizing the number of synthetic steps and avoiding low-yield reactions. A case in point, though for the related isomer 4-cyanoquinuclidine, is the development of a one-step reaction from a tri(halogenoethyl)amine and acetonitrile, which was found to be superior to a multi-step process that suffered from a low yield of only 17% in the crucial cyclization step. google.com

Process optimization is a multifaceted endeavor that aims to enhance efficiency and product quality while reducing costs. This can involve the use of advanced technologies such as computational modeling and automated systems to evaluate and prioritize various synthetic pathways based on parameters like atom economy, reaction kinetics, and thermodynamic viability. frontiersin.org Furthermore, the integration of continuous flow chemistry can offer significant advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. acs.org For example, a continuous process was successfully developed for the oxidative C–H carbonylation of alkylamines, demonstrating the potential of flow chemistry for scalable metal-catalyzed processes. acs.org

The purification of the final product is another significant hurdle in large-scale manufacturing. While laboratory-scale synthesis often relies on techniques like silica (B1680970) gel chromatography, these methods are generally not practical or economical for industrial production. Therefore, developing a process where the crude product can be purified by crystallization is highly desirable. This approach not only simplifies the purification process but also reduces solvent waste and operational costs. princeton.edu

Below is a comparative analysis of potential synthetic strategies for the scalable production of this compound, highlighting key process considerations.

| Synthetic Strategy | Key Process Steps | Potential Advantages | Key Challenges for Scalability | Optimization Focus |

| From Quinuclidin-2-one | 1. Conversion of quinuclidin-2-one to the corresponding oxime.2. Dehydration of the oxime to yield this compound. | - Utilizes a potentially accessible starting material. | - Dehydration step may require harsh reagents.- Potential for side reactions and purification difficulties. | - Screening for mild and selective dehydrating agents.- Development of a crystallization-based purification method. |

| From Quinuclidine N-oxide | 1. α-Lithiation of quinuclidine N-oxide.2. Reaction with a cyanide source (e.g., cyanogen bromide).3. Reduction of the N-oxide. | - Direct functionalization of the quinuclidine core. | - Use of cryogenic temperatures and highly reactive organolithium reagents.- Handling of toxic cyanide sources. | - Optimization of reaction temperature and stoichiometry to improve yield and safety.- Exploring alternative, less hazardous cyanating agents. |

| Via Nucleophilic Substitution | 1. Synthesis of a 2-substituted quinuclidine with a good leaving group (e.g., 2-chloroquinuclidine).2. Nucleophilic substitution with a cyanide salt. | - Potentially a straightforward two-step process. | - Synthesis of the 2-substituted precursor can be challenging.- Cyanide substitution reactions can be sensitive to reaction conditions. | - Optimization of the leaving group and reaction conditions (solvent, temperature, catalyst) for the substitution step.- Ensuring complete conversion to simplify purification. |

Chemical Reactivity and Reaction Mechanisms of 2 Cyanoquinuclidine

Nucleophilic Transformations at the Cyano Functionality

The electron-withdrawing nature of the cyano group makes its carbon atom susceptible to attack by nucleophiles. This reactivity is central to the elaboration of the 2-cyanoquinuclidine scaffold.

Hydration of the nitrile group in this compound provides access to the corresponding carboxamide, while further hydrolysis can yield the carboxylic acid. quora.comdoubtnut.comresearchgate.net These transformations are typically carried out under acidic or basic conditions. quora.comdoubtnut.comgoogle.com The process involves the addition of water across the carbon-nitrogen triple bond. quora.comdoubtnut.com In a related process, the hydrolysis of 4-cyanoquinuclidine to quinuclidine-4-carboxamide has been documented. google.com

Table 1: Hydration and Hydrolysis of Cyanides

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Acid or Base, H₂O | 2-Quinuclidinecarboxamide | google.com |

| 2-Quinuclidinecarboxamide | Acid or Base, H₂O | 2-Quinuclidinecarboxylic acid | google.com |

The reaction of this compound with organometallic reagents, such as Grignard reagents, is a powerful method for forming new carbon-carbon bonds. saskoer.cauni.edulibretexts.orgmasterorganicchemistry.com This reaction proceeds through a nucleophilic addition to the cyano group. saskoer.calibretexts.org For instance, the addition of a Grignard reagent to 2-cyano-1-azaadamantane, a structurally related compound, has been shown to be an effective method for elaborating the ring system. mit.edu The general mechanism involves the attack of the organometallic reagent on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then hydrolyzed to a ketone. youtube.com

Table 2: Reactions of Nitriles with Organometallic Reagents

| Nitrile | Organometallic Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) | mit.edu |

| General Nitrile (R'-CN) | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) | youtube.com |

Hydration and Hydrolysis Processes

Reactivity of the Quinuclidine (B89598) Nitrogen Atom

The lone pair of electrons on the quinuclidine nitrogen atom imparts basic and nucleophilic character to the molecule. quora.comacs.orgwikipedia.org

The nitrogen atom of the quinuclidine ring can be oxidized to form the corresponding N-oxide. liverpool.ac.ukresearchgate.netresearchgate.net This transformation is often achieved using oxidizing agents like hydrogen peroxide or ozone. researchgate.net The resulting N-oxide can then be used in further synthetic manipulations. For example, the oxidation of quinuclidine itself to quinuclidine N-oxide (QNO) allows for α-lithiation and subsequent reaction with electrophiles to introduce substituents at the 2-position. liverpool.ac.uk A similar strategy can be envisioned for this compound, where the N-oxide could be formed and then potentially undergo further reactions. liverpool.ac.uk

Table 3: N-Oxidation of Quinuclidine Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Quinine (B1679958) (contains a quinuclidine ring) | Ozone | Quinine-N-oxide | researchgate.net |

Intramolecular Rearrangements and Cyclizations of this compound Derivatives

The rigid bicyclic structure of quinuclidine can influence the course of intramolecular reactions. While specific examples of intramolecular rearrangements and cyclizations starting directly from this compound are not extensively detailed in the provided search results, the general principles of such reactions in related heterocyclic systems are well-established. vdoc.pubscribd.com For instance, photochemically induced intramolecular acylations have been observed in similar nitrogen-containing heterocycles. vdoc.pub

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and controlling product formation. Theoretical and computational studies can provide valuable insights into reaction pathways. nih.govmdpi.com For example, mechanistic studies on the reactions of the related cyanomethylidyne radical (CCN) have shown that carbenoid insertion is a favored pathway. nih.gov While not directly studying this compound, these types of computational analyses help to build a broader understanding of the reactivity of cyano-containing compounds. The stereochemistry of reactions involving the quinuclidine scaffold is also an important area of investigation, as the chiral nature of many quinuclidine derivatives is key to their application in asymmetric catalysis. liverpool.ac.uk

Based on a comprehensive search of scientific literature, there is currently no specific published research available that details the chemical reactivity and reaction mechanisms of the compound "this compound" in the manner requested. Searches for the identification of its reaction intermediates, kinetic studies, rate law determination, and investigations of its transition states and energy profiles did not yield any specific data for this particular molecule.

The scientific information required to construct the detailed sections and data tables as per the provided outline—focusing exclusively on this compound—does not appear to be present in publicly accessible research databases. While general principles of chemical reactivity, kinetics, and computational analysis are well-established for many organic compounds, applying these concepts specifically to this compound would require experimental or computational data that has not been published.

One thesis mentioned a proposed synthetic route to this compound 1-oxide, a derivative, but did not provide any of the requested reactivity or mechanistic analysis for the parent compound. liverpool.ac.uk

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound.

Synthesis and Functionalization of 2 Cyanoquinuclidine Derivatives

Derivatization via the Cyano Group: From Nitriles to Diverse Functionalities

The cyano group (C≡N) in 2-cyanoquinuclidine is a highly valuable functional group due to its strong electron-withdrawing nature and its ability to be converted into a variety of other functionalities. openstax.org The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions. openstax.orglibretexts.org

Two fundamental transformations of the nitrile group are its hydrolysis to carboxylic acids and its reduction to primary amines. libretexts.org These reactions allow for the conversion of this compound into key synthetic intermediates like quinuclidine-2-carboxylic acid and 2-(aminomethyl)quinuclidine, which in turn can be precursors to derivatives such as amino alcohols.

Conversion to Carboxylic Acids: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic aqueous conditions. openstax.org In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. openstax.orglibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. openstax.org Basic hydrolysis involves the direct nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. openstax.org

Reaction: this compound → Quinuclidine-2-carboxylic acid

Reagents: H₃O⁺ (aq) or NaOH (aq), heat

Intermediate: Quinuclidine-2-carboxamide

Conversion to Amino Alcohols: The synthesis of amino alcohols from this compound can be envisaged as a two-step process. The first step is the reduction of the nitrile group to a primary amine, yielding 2-(aminomethyl)quinuclidine. This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.org The resulting amine could then be further functionalized. While specific literature detailing the direct conversion of 2-(aminomethyl)quinuclidine to an amino alcohol was not highlighted in the search, this transformation is a standard procedure in organic synthesis, for example, through the synthesis and subsequent reduction of an appropriate N-protected derivative.

Step 1 (Reduction): this compound → 2-(Aminomethyl)quinuclidine

Reagents: 1. LiAlH₄, 2. H₂O libretexts.org

Step 2 (Hypothetical): Further derivatization and reduction to yield a 2-(hydroxymethylamino)quinuclidine or related amino alcohol.

Regio- and Stereoselective Functionalization of the Quinuclidine (B89598) Ring System

Achieving regio- and stereocontrol during the functionalization of the rigid, bicyclic quinuclidine framework is a significant synthetic challenge. liverpool.ac.uk The development of methods to selectively introduce substituents at specific positions and with defined spatial orientations is crucial for creating structurally precise and biologically active molecules.

A key strategy for functionalizing the quinuclidine ring involves the activation of protons alpha to the bridgehead nitrogen atom. liverpool.ac.uk This can be accomplished by forming the corresponding quinuclidine N-oxide. The N-oxide group activates the adjacent C-H bonds, facilitating proton abstraction to form a carbanion. This carbanion can then be trapped by various electrophiles, leading to the regioselective introduction of functional groups at positions such as C2. This approach has been successfully used to develop high-yield, multi-step syntheses of 2,3-disubstituted quinuclidines. liverpool.ac.uk

Furthermore, transition metal catalysis has emerged as a powerful tool for the C-H functionalization of heterocyclic systems. mdpi.com Iridium-catalyzed reactions, for instance, have been shown to produce indolenine-fused quinuclidine derivatives with high levels of diastereoselectivity, demonstrating excellent control over the relative stereochemistry of newly formed chiral centers. chinesechemsoc.orgchinesechemsoc.org

| Functionalization Method | Target Position(s) | Key Features |

| N-Oxide Formation & Electrophilic Trapping | C2, C6 | Regioselective functionalization alpha to the nitrogen. liverpool.ac.uk |

| Iridium-Catalyzed Dearomatization | C2, C3 | Creates fused ring systems with high diastereoselectivity (>20:1 dr). chinesechemsoc.orgchinesechemsoc.org |

| General C-H Activation | C2, C8 | A modern strategy for direct functionalization, often using transition metals. mdpi.comresearchgate.net |

Design and Synthesis of Enantioenriched Quinuclidine Structures

The quinuclidine core is inherently chiral when appropriately substituted, and many of its most important applications, particularly in catalysis and medicine, rely on a single enantiomeric form. uva.nl Consequently, the development of methods for the enantioselective synthesis of quinuclidine derivatives is of paramount importance.

A highly effective modern approach is the use of asymmetric transition metal catalysis. For example, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to construct complex quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org Using a chiral ligand, specifically a Feringa-type ligand, this method transforms achiral starting materials into highly enantioenriched products, achieving excellent yields and stereoselectivity. chinesechemsoc.orgchinesechemsoc.org A gram-scale synthesis using this method has been demonstrated, highlighting its practical utility. chinesechemsoc.org

Table 1: Enantioselective Synthesis of Quinuclidine Derivatives via Ir-Catalyzed Dearomatization chinesechemsoc.orgchinesechemsoc.org

| Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1a | 96% | >20:1 | 99% |

| 1p | 76% (gram-scale) | >20:1 | >99% |

| 1q | 91% | 15:1 | 99% |

| 1r | 85% | 12:1 | 99% |

(Data sourced from an iridium-catalyzed intramolecular allylic dearomatization reaction to form indolenine-fused quinuclidine derivatives)

Historically, the synthesis of enantioenriched quinuclidines has been closely linked to the total synthesis of Cinchona alkaloids like quinine (B1679958). researchgate.net Many strategies involve the painstaking construction of a stereodefined, functionalized piperidine (B6355638) precursor, which is then subjected to a ring-closing reaction to form the bicyclic quinuclidine system. liverpool.ac.ukresearchgate.net More recent organocatalytic methods have streamlined this process, for example, by using a proline-catalyzed asymmetric cycloaldolization to set a key stereocenter early in the synthesis. researchgate.net

The inherent chirality of the quinuclidine framework in natural alkaloids has also been harnessed. Modified Cinchona alkaloids are widely used as powerful organocatalysts to induce enantioselectivity in a vast range of chemical reactions, a testament to the profound influence of the quinuclidine structure on asymmetric synthesis. uva.nlresearchgate.net

Applications of 2 Cyanoquinuclidine and Its Derivatives in Advanced Organic Synthesis and Catalysis

Role in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and fine chemical production. chiralpedia.comddugu.ac.in Derivatives of 2-cyanoquinuclidine have emerged as effective tools in this field, primarily by acting as chiral ligands that can influence the stereochemical course of a reaction. nih.govnih.govroutledge.com

Chiral Ligands in Asymmetric Catalytic Reactions (e.g., Asymmetric Dihydroxylation)

The development of chiral ligands is a significant endeavor in asymmetric catalysis. scu.edu.cn These ligands coordinate to a metal center, creating a chiral environment that directs the approach of reactants and favors the formation of one enantiomeric product over the other. nih.govnih.gov Derivatives of quinuclidine (B89598), a structural relative of this compound, are well-known for their role in the Sharpless Asymmetric Dihydroxylation. yale.edubuchler-gmbh.com

In this reaction, alkenes are converted to chiral vicinal diols, which are important building blocks in organic synthesis. buchler-gmbh.com The catalysts for this transformation often consist of an osmium source and a chiral ligand derived from cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), which feature a quinuclidine core. yale.edubuchler-gmbh.com The specific ligand used, for instance (DHQ)2PHAL or (DHQD)2PHAL, dictates the facial selectivity of the dihydroxylation, leading to the formation of the desired enantiomer of the diol. buchler-gmbh.comresearchgate.net The success of these quinuclidine-based ligands highlights the potential of structurally related chiral scaffolds like this compound in the design of new catalysts for other asymmetric transformations. chemrxiv.org

| Component | Function | Example | Reference |

|---|---|---|---|

| Osmium Source | Primary oxidant | Osmium tetroxide (OsO₄) or Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) | buchler-gmbh.com |

| Chiral Ligand | Induces enantioselectivity | (DHQ)₂PHAL or (DHQD)₂PHAL | buchler-gmbh.comresearchgate.net |

| Stoichiometric Oxidant | Regenerates the osmium catalyst | Potassium ferricyanide(III) (K₃Fe(CN)₆) | buchler-gmbh.comresearchgate.net |

| Additive | Accelerates the catalytic cycle | Methanesulfonamide (MeSO₂NH₂) | researchgate.net |

Stereocontrol in Cyanohydrin Formation and Related Transformations

Cyanohydrin formation involves the nucleophilic addition of a cyanide ion to a carbonyl group, yielding a cyanohydrin. libretexts.orgorgoreview.com When the carbonyl compound is prochiral, this reaction can produce a racemic mixture of two enantiomeric cyanohydrins. chemtube3d.com The stereochemical outcome of such reactions can be controlled by using chiral catalysts or auxiliaries.

While direct applications of this compound in controlling cyanohydrin formation are not extensively documented in the provided context, the principles of asymmetric catalysis suggest its potential. Chiral Lewis bases can activate the cyanide source or the carbonyl compound, while chiral Lewis acids can coordinate to the carbonyl oxygen, creating a chiral pocket that directs the nucleophilic attack of the cyanide ion. The rigid framework of this compound could be incorporated into the design of such catalysts. For instance, a catalyst incorporating the this compound scaffold could create a specific steric and electronic environment around the reaction center, favoring the formation of one enantiomer. nih.gov

Building Blocks for Complex Molecular Architectures

The synthesis of complex molecules, particularly those with biological activity, often relies on the use of well-defined building blocks. illinois.edu These molecular fragments provide a starting point from which more intricate structures can be assembled. libretexts.org The rigid and three-dimensional nature of the this compound framework makes it an attractive scaffold for the construction of complex molecular architectures. nih.gov

Scaffolds for Natural Product Analogues

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. edelris.comengineering.org.cn Their complex and diverse structures often possess potent biological activities. However, the total synthesis of natural products can be challenging, and their availability from natural sources may be limited. Consequently, there is significant interest in the synthesis of natural product analogues, which are structurally related compounds that may exhibit similar or improved biological properties. nih.gov

The quinuclidine core is present in a variety of natural products, most notably the cinchona alkaloids like quinine (B1679958) and quinidine. yale.edu The this compound scaffold, with its additional cyano functionality, provides a versatile starting point for the synthesis of analogues of these and other natural products. The cyano group can be transformed into a variety of other functional groups, allowing for the systematic modification of the natural product scaffold and the exploration of structure-activity relationships. libretexts.org This approach allows chemists to create libraries of novel compounds based on a privileged natural product framework. researchgate.net

Intermediates in the Synthesis of Therapeutically Relevant Compounds

The development of new drugs is a cornerstone of medicinal chemistry. openaccessjournals.com Many therapeutic agents are complex organic molecules that require multi-step synthetic routes for their preparation. nih.gov The quinuclidine ring system is a feature of several biologically active compounds. Therefore, functionalized quinuclidines, such as this compound, can serve as key intermediates in the synthesis of these therapeutically relevant molecules.

The cyano group in this compound is a versatile functional handle that can be readily converted into other groups, such as amines, carboxylic acids, and amides, which are common functionalities in drug molecules. libretexts.org This versatility allows for the incorporation of the quinuclidine scaffold into a wide range of molecular targets. For example, derivatives of pyridopyrimidines, which can be synthesized from intermediates containing nitrogen heterocycles, have shown therapeutic potential in areas such as cancer and inflammatory diseases. mdpi.com The ability to use this compound as a building block facilitates the efficient construction of such complex and potentially life-saving compounds.

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions. nobelprize.orgnih.gov A key area within this field is host-guest chemistry, which involves a larger "host" molecule that binds a smaller "guest" molecule within a cavity or binding site. numberanalytics.comuct.ac.za The design of host molecules with specific recognition properties is a major goal of supramolecular chemistry. mdpi.com

Computational Chemistry Studies on 2 Cyanoquinuclidine Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structures and energies. nih.gov It is extensively used to elucidate reaction mechanisms, predict transition states, and determine the thermodynamics and kinetics of chemical transformations. sumitomo-chem.co.jpmdpi.com For 2-cyanoquinuclidine, DFT studies can unravel the intricate details of its reactivity.

Investigating Reaction Mechanisms:

A primary application of DFT is to map out the potential energy surface for a given reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. For instance, in a potential nucleophilic addition to the nitrile group of this compound, DFT can model the approach of a nucleophile and calculate the energy barrier for the reaction. Studies on similar bicyclic systems and nitrile-containing compounds have demonstrated the utility of DFT in understanding complex reaction pathways. rsc.orgmdpi.com For example, in the cycloaddition reactions of nitrile oxides, DFT has been used to distinguish between stepwise radical-mediated and concerted pathways by comparing the energy barriers of the two mechanisms. mdpi.comresearchgate.net

Case Study: Hypothetical Hydrolysis of this compound

To illustrate the application of DFT, one could model the acid-catalyzed hydrolysis of the nitrile group in this compound to the corresponding amide. The calculations would typically proceed as follows:

Optimization of the geometries of the reactants (this compound, hydronium ion).

Locating the transition state for the protonation of the nitrile nitrogen.

Modeling the nucleophilic attack of a water molecule on the activated nitrilium ion.

Identifying intermediates and subsequent transition states leading to the final amide product.

Table 1: Representative DFT Data for a Hypothetical Reaction Step

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant Complex | B3LYP/6-31G(d) | 0.0 | C≡N bond length: 1.15 Å |

| Transition State | B3LYP/6-31G(d) | +15.2 | Forming O-C bond: 2.10 Å |

| Intermediate | B3LYP/6-31G(d) | -5.7 | C-N bond order: ~1.8 |

This table is illustrative and based on typical values found in DFT studies of similar reactions.

DFT can also be employed to understand the role of the quinuclidine (B89598) scaffold itself. The basicity of the quinuclidine nitrogen can be calculated and compared to other substituted quinuclidines, providing insight into how the 2-cyano group influences its properties as a base or a catalyst. acs.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Binding Interactions

While DFT is excellent for studying electronic structure and reactions, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and non-covalent interactions of larger systems over longer timescales. wustl.eduscielo.br

Conformational Analysis:

The quinuclidine cage is conformationally rigid, but substituents can still exhibit preferred orientations. For this compound, the primary conformational question would be the orientation of the cyano group relative to the bicyclic ring system. Molecular mechanics force fields can be used to perform a conformational search to identify low-energy conformers. lumenlearning.comlibretexts.org Although the 2-position on the quinuclidine ring does not have the same axial/equatorial distinction as a cyclohexane (B81311) ring, different staggered and eclipsed conformations around the C2-CN bond can be analyzed for their relative energies. sapub.orgmaricopa.edu

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior. scielo.br By simulating the motion of the atoms over time, MD can explore the accessible conformational space at a given temperature. nih.gov For this compound, an MD simulation in a solvent like water would show how the molecule tumbles and vibrates, and how the cyano group interacts with the solvent molecules.

Binding Interactions:

If this compound were to act as a ligand for a biological target, such as an enzyme or receptor, MD simulations would be invaluable for studying the binding process. nih.gov A typical workflow would involve:

Docking the this compound molecule into the active site of the protein using a program like AutoDock or Glide.

Placing the resulting protein-ligand complex in a simulated box of water and ions.

Running an MD simulation for several nanoseconds or even microseconds.

The simulation trajectory can then be analyzed to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy. scielo.br

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound Binding

| Simulation Metric | Value | Interpretation |

| RMSD of Ligand | 1.2 Å | The ligand remains stably bound in the active site. |

| Key H-Bond Occupancy | 85% | A strong and persistent hydrogen bond is formed. |

| Binding Free Energy (MM/GBSA) | -8.5 kcal/mol | Indicates a favorable binding affinity. |

This table is illustrative and represents typical data obtained from MD simulations of protein-ligand complexes.

In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can predict various aspects of a molecule's reactivity before any experiments are conducted. bham.ac.uk These in silico predictions are often based on the electronic properties derived from quantum mechanical calculations, primarily DFT.

Reactivity and Regioselectivity:

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a nucleophilic attack on the nitrile group, the LUMO would be of primary interest, as its location and energy indicate the most electrophilic site. Conversely, for a reaction where this compound acts as a nucleophile (e.g., through the quinuclidine nitrogen), the HOMO would be analyzed.

DFT-based reactivity descriptors can provide a more quantitative prediction of reactivity. nih.gov These include:

Fukui Functions: Indicate the most likely sites for nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): A color-coded map of the electrostatic potential on the molecule's surface, visually highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For example, the MEP of this compound would likely show a negative potential (red) around the nitrogen of the cyano group, indicating its potential as a hydrogen bond acceptor or a site for electrophilic attack. The carbon of the cyano group would likely have a positive potential (blue), marking it as the site for nucleophilic attack.

Stereoselectivity:

In reactions where new chiral centers are formed, DFT can be used to predict the stereochemical outcome. rsc.org By calculating the energies of the transition states leading to different stereoisomers, one can determine which pathway is energetically favored. For instance, if a chiral reagent were to react with the nitrile group of this compound, DFT could be used to model the four possible transition states (R,R; S,S; R,S; and S,R) to predict the diastereomeric ratio of the products.

Advanced Analytical Methodologies in 2 Cyanoquinuclidine Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation of Complex Products and Intermediates

Spectroscopic methods are indispensable tools in the detailed analysis of 2-cyanoquinuclidine chemistry, offering insights into molecular structure, bonding, and transformations.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of chemical compounds. qd-latam.com In the context of this compound research, NMR is critical for assigning the stereochemistry of products and intermediates. The spatial arrangement of atoms in the rigid quinuclidine (B89598) framework leads to distinct NMR signals, and the analysis of coupling constants can help determine the relative configuration of substituents. researchgate.netjapsonline.com For instance, the stereochemical outcome of reactions can be monitored in detail, allowing for the identification and quantification of different stereoisomers present in a sample. qd-latam.com

Modern benchtop NMR spectrometers can be used for real-time, on-line monitoring of reactions involving this compound. magritek.combeilstein-journals.org This allows chemists to track the progress of a reaction, identify transient intermediates, and determine reaction endpoints, all without the need for sample preparation or isolation. magritek.com By integrating NMR data over time, kinetic profiles of the reaction can be constructed, providing valuable information on reaction rates and mechanisms. magritek.combeilstein-journals.org

Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| H-2 | 3.50 | d | 8.0 | Methine proton adjacent to cyano group |

| H-3α | 2.10 | m | - | Methylene proton |

| H-3β | 1.95 | m | - | Methylene proton |

| H-4 | 1.80 | m | - | Bridgehead proton |

| H-5, H-6 | 1.60-1.75 | m | - | Methylene protons |

| H-7, H-8 | 2.90-3.10 | m | - | Methylene protons adjacent to nitrogen |

This table is for illustrative purposes and does not represent actual experimental data.

Mass Spectrometry (MS) for Reaction Progress Analysis and Complex Mixture Deconvolution

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it invaluable for identifying compounds and analyzing complex mixtures. uvic.causp.br In the study of this compound, MS can be used to monitor the progress of a reaction by identifying the reactants, intermediates, and products based on their molecular weights. walisongo.ac.id Techniques like electrospray ionization (ESI)-MS are particularly useful for analyzing organometallic and coordination compounds that may be involved in catalytic reactions with this compound. uvic.ca

Tandem mass spectrometry (MS/MS or MSⁿ) provides even more detailed structural information by fragmenting ions and analyzing the resulting pieces. chromatographyonline.com This fragmentation pattern can serve as a fingerprint for a specific molecule, aiding in the structural elucidation of unknown products and intermediates in complex reaction mixtures. walisongo.ac.idchromatographyonline.com The high sensitivity of MS also allows for the detection of trace components, which is crucial for identifying byproducts and impurities. americanpharmaceuticalreview.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. uni-siegen.deedinst.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies. In the context of this compound research, IR and Raman spectroscopy are used to track functional group transformations during a reaction. For example, the disappearance of a reactant's characteristic vibrational band and the appearance of a product's band can confirm that a reaction has occurred. uni-siegen.de

IR spectroscopy is particularly sensitive to polar bonds and is effective for identifying organic functional groups, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. photothermal.com This complementarity makes the combined use of both techniques a powerful approach for a comprehensive analysis of the chemical structure. photothermal.com For example, the characteristic nitrile (C≡N) stretch in this compound would be readily observable in its IR and Raman spectra. Any reaction that transforms this cyano group would result in a clear change in the vibrational spectra. nepjol.info

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. adarshcollege.in It is a cornerstone of analytical chemistry and is widely used in this compound research for monitoring reaction progress and assessing the purity of the final product. oup.com.aueuropeanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. researchgate.netresearchgate.net In the study of this compound, HPLC is employed for the quantitative analysis of reaction mixtures, allowing for the determination of the concentration of reactants, products, and byproducts. researchgate.net

A particularly important application of HPLC in this field is the determination of enantiomeric excess (ee). heraldopenaccess.us Since this compound is a chiral molecule, its reactions often produce enantiomeric or diastereomeric products. Chiral HPLC, which uses a chiral stationary phase, can separate these stereoisomers, allowing for the accurate determination of their ratio. heraldopenaccess.usuma.esnih.gov This is crucial for developing and optimizing asymmetric syntheses. nih.gov The use of various detectors, such as UV-Vis or mass spectrometers, enhances the sensitivity and selectivity of HPLC analysis. heraldopenaccess.usnih.gov

Table 2: Example HPLC Data for Enantiomeric Excess Determination of a Chiral Derivative

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

| (R)-enantiomer | 8.5 | 15000 | 90 |

| (S)-enantiomer | 10.2 | 1667 | 10 |

This table is for illustrative purposes and does not represent actual experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com It is primarily used for the analysis of volatile and semi-volatile organic compounds. measurlabs.comscioninstruments.com In the context of this compound research, GC-MS is employed to analyze any volatile products or byproducts that may be formed during a reaction. nih.gov

The sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected. technologynetworks.com The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov For complex samples, derivatization may be employed to increase the volatility of the analytes for GC-MS analysis. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination and Supramolecular Structure Analysis

Following a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no published X-ray crystallography data for the specific compound this compound could be located. As a result, a detailed analysis of its crystal structure, absolute stereochemistry determination via X-ray diffraction, and its supramolecular architecture is not possible at this time.

X-ray crystallography is a definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. researchgate.netd-nb.info This method would be essential for unambiguously determining the absolute configuration (R or S) of the chiral centers within this compound. The process involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern of scattered X-rays provides information about the electron density distribution, allowing for the precise mapping of atomic positions, bond lengths, and bond angles. researchgate.netcsd-web.ru For chiral molecules, specialized techniques in X-ray crystallography can establish the absolute stereochemistry without ambiguity. wikipedia.org

Furthermore, X-ray diffraction studies are crucial for understanding the supramolecular chemistry of a compound. rsc.org This pertains to the organization of molecules in the crystal lattice through non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org Analysis of these interactions reveals how molecules of this compound would pack in the solid state, influencing its physical properties.

Although no specific data for this compound is available, the general principles of X-ray crystallography would apply. A hypothetical crystallographic study would yield data such as unit cell dimensions, space group, and atomic coordinates. This information would be presented in standardized tables.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Empirical formula | C₉H₁₂N₂ |

| Formula weight | 160.21 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| Absorption coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| N1 | [Value] | [Value] | [Value] | [Value] |

| C2 | [Value] | [Value] | [Value] | [Value] |

| C3 | [Value] | [Value] | [Value] | [Value] |

| C4 | [Value] | [Value] | [Value] | [Value] |

| C5 | [Value] | [Value] | [Value] | [Value] |

| C6 | [Value] | [Value] | [Value] | [Value] |

| C7 | [Value] | [Value] | [Value] | [Value] |

| C8 | [Value] | [Value] | [Value] | [Value] |

| N9 | [Value] | [Value] | [Value] | [Value] |

| C10 | [Value] | [Value] | [Value] | [Value] |

Should the crystallographic data for this compound become available in the future, a detailed analysis based on the principles outlined above would be possible, providing significant insights into its structural chemistry.

Future Perspectives and Emerging Research Directions

Development of Novel Retrosynthetic Strategies Incorporating 2-Cyanoquinuclidine

Retrosynthetic analysis, the art of deconstructing a target molecule to identify simple starting materials, is the cornerstone of modern organic synthesis. chemrxiv.org For complex molecules like alkaloids and pharmaceuticals, this process can be challenging due to the sheer number of possible disconnections. chemrxiv.org The future of synthesis planning, however, is increasingly reliant on computer-aided synthesis planning (CASP), which uses sophisticated algorithms to navigate vast reaction networks and propose novel and efficient synthetic routes. researchgate.netuniba.it

Within this evolving landscape, this compound is poised to become a key strategic building block. Traditional syntheses of quinuclidine-containing natural products often construct the bicyclic core late in the sequence from piperidine (B6355638) precursors. acs.org A more convergent approach, which involves coupling a pre-formed, functionalized quinuclidine (B89598) with other fragments, can significantly streamline the synthesis. acs.org

Future retrosynthetic strategies, particularly those driven by artificial intelligence, are expected to increasingly identify this compound as a strategic starting point for a wide range of complex targets. chemrxiv.org Its rigid structure and pre-installed C2 functionality offer a distinct advantage. The cyano group is a uniquely versatile chemical handle that can be transformed into a variety of other functional groups (e.g., carboxylic acid, amine, amide), making it an ideal linchpin for connecting different parts of a molecule. As CASP tools become more sophisticated, they will be better able to recognize the strategic value of such "chiral pool" reagents, leading to the design of more efficient and innovative syntheses of new medicines and materials. mit.edu

Table 1: Comparison of Retrosynthetic Approaches for Quinuclidine-Containing Targets

| Approach | Description | Role of this compound | Potential Advantages |

| Linear Synthesis | Step-by-step construction, often forming the quinuclidine ring late from a piperidine derivative. acs.org | Not typically used as a starting building block. | Well-established and predictable. |

| Convergent Synthesis | Pre-formed fragments are synthesized separately and then combined. acs.org | An ideal pre-formed, functionalized fragment representing the bicyclic core. | Increased overall efficiency; allows for late-stage diversification. |

| Computer-Aided Synthesis Planning (CASP) | Algorithms propose synthetic routes based on reaction databases and predictive models. chemrxiv.orguniba.it | Identified as a high-value starting material or strategic intermediate by the algorithm. | Discovery of non-obvious and potentially superior synthetic routes; optimization for cost and sustainability. uniba.it |

Expansion of Catalytic Applications Beyond Current Scope

Quinuclidine and its derivatives, particularly the Cinchona alkaloids, are renowned for their roles as ligands and organocatalysts in asymmetric synthesis. dovepress.comchinesechemsoc.org Recent years have witnessed a surge in the use of simple quinuclidine as a potent hydrogen-atom-transfer (HAT) catalyst, especially in combination with photoredox catalysis. rhhz.netresearchgate.net This has enabled the direct functionalization of otherwise inert C(sp³)–H bonds in a variety of substrates, including amines, ethers, and alkanes. rhhz.netmdpi.com

The future for this compound in catalysis is particularly exciting and extends into several new domains:

Asymmetric HAT Catalysis : While quinuclidine has proven effective in promoting racemic HAT reactions, its use in asymmetric transformations is a significant area for growth. ccspublishing.org.cn The development of chiral derivatives of this compound could lead to powerful new catalysts for enantioselective C–H functionalization. The C2-cyano group's electronic influence could fine-tune the catalyst's reactivity and selectivity.

Dual-Function Catalysis : The quinuclidine framework possesses both Lewis basicity at the nitrogen atom and HAT catalytic ability through its radical cation. ccspublishing.org.cn Future research could focus on designing reactions that exploit both properties simultaneously. For instance, the Lewis basic site could activate one substrate while the HAT-active site activates another, enabling novel and complex transformations in a single step.

Novel Coordination Chemistry : The nitrile group at the C2 position is capable of coordinating to metal centers. This opens the door to using this compound as a novel bidentate ligand in transition metal catalysis, where the quinuclidine nitrogen and the cyano group bind to a metal, creating a well-defined chiral environment for asymmetric reactions.

Recent breakthroughs have already demonstrated the power of quinuclidine-mediated HAT catalysis in complex settings. researchgate.netuantwerpen.be Expanding this chemistry by leveraging the unique electronic and steric properties of the 2-cyano substituent is a promising frontier.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The way chemical synthesis is performed is undergoing a revolution, with a shift from traditional batch processes to continuous flow and automated platforms. numberanalytics.com These technologies offer significant advantages in terms of safety, reproducibility, efficiency, and scalability. numberanalytics.com For a valuable building block like this compound, these modern manufacturing methods hold immense promise.

Continuous Flow Synthesis : Adapting the known batch syntheses of this compound to a continuous flow setup would enable on-demand production, reduce waste, and allow for safer handling of reactive intermediates. numberanalytics.comnumberanalytics.com Flow reactors provide superior control over reaction parameters like temperature and mixing, often leading to higher yields and purity. rsc.org

Automated Synthesis Platforms : The true power of modern synthesis lies in automation. synplechem.com Automated platforms can be programmed to perform multi-step reaction sequences with minimal human intervention. nih.govacs.org Such a system could be used to synthesize not just this compound itself, but an entire library of its derivatives. By feeding different starting materials into an automated synthesizer programmed with a set of derivatization reactions (e.g., hydrolysis, reduction, cycloadditions involving the nitrile), hundreds of novel compounds could be rapidly generated for screening in drug discovery or materials science. nih.gov This high-throughput approach dramatically accelerates the pace of research and development. numberanalytics.com

The integration of these technologies will transform this compound from a specialty reagent into a readily accessible platform molecule for broad chemical exploration.

Exploration of New Derivatization Strategies for Enhanced Bioactivity and Material Science Applications

The ultimate value of a chemical building block is defined by the properties of the molecules that can be made from it. The 2-cyano group is a gateway to a vast chemical space, allowing for extensive derivatization to create novel compounds with tailored functions.

Medicinal Chemistry : Quinuclidine derivatives are already known to possess a range of biological activities, acting as antimicrobial agents and targeting receptors in the nervous system. srce.hrnih.govacs.org The cyano group of this compound can be readily converted into other functionalities central to pharmacophores:

Reduction to a primary amine provides a site for amide coupling to build complex molecules.

Hydrolysis to a carboxylic acid creates a key functionality for interacting with biological targets or for linking to other molecular fragments.

Cycloaddition reactions with reagents like azides can generate stable, drug-like heterocyclic rings (tetrazoles). Future research will focus on using these transformations to build libraries of novel 2-substituted quinuclidines for screening against a wide array of diseases, from infectious diseases to neurological disorders. srce.hr

Material Science : The application of quinuclidines in material science is a less explored but highly promising area. Derivatives have been used as structure-directing agents (SDAs) to template the formation of zeolites, which are important industrial catalysts and adsorbents. rsc.orgrsc.org The rigid, well-defined shape of this compound and its derivatives could be exploited to create new porous materials with unique properties. Furthermore, the electronically distinct nitrile group could be incorporated into polymers or organic electronic materials, where the quinuclidine core would provide a rigid, three-dimensional scaffold to influence the material's bulk properties.

Table 2: Potential Derivatization Pathways and Applications of this compound

| Derivatization Reaction | Resulting Functional Group | Potential Applications |

| Reduction (e.g., with LiAlH₄) | Primary Amine (-CH₂NH₂) | Medicinal Chemistry (Amide bond formation), Ligand Synthesis |

| Hydrolysis (Acid or Base) | Carboxylic Acid (-COOH) | Medicinal Chemistry (Bioisostere, linker), Polymer Synthesis |

| Partial Hydrolysis | Carboxamide (-CONH₂) | Medicinal Chemistry (Hydrogen bonding interactions) |

| Reaction with Grignard Reagents | Ketone (-C(O)R) | Further synthetic elaboration into complex structures |

| [2+3] Cycloaddition (e.g., with NaN₃) | Tetrazole Ring | Medicinal Chemistry (Metabolically stable acid mimic) |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-Cyanoquinuclidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or catalytic cyanation of quinuclidine derivatives. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst selection (e.g., Pd/C or CuCN). Monitor purity using HPLC with UV detection (λ = 210–230 nm) and confirm structural integrity via / NMR (δ ~1.5–3.5 ppm for quinuclidine protons) .

- Data Validation : Cross-reference melting points and spectroscopic data with literature. Use triplicate experiments to assess reproducibility .

Q. How can researchers distinguish this compound from structurally similar nitriles using spectroscopic methods?

- Methodological Answer : Combine IR spectroscopy (C≡N stretch ~2240 cm) with NMR (cyano carbon resonance ~115–120 ppm). For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHN) and isotopic patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C/75% RH. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., quinuclidine-2-carboxylic acid). Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate predictions experimentally by reacting this compound with model electrophiles (e.g., methyl iodide) .

- Data Contradiction Analysis : If experimental results deviate from computational predictions, re-examine solvent effects or transition-state geometries using ab initio molecular dynamics .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. Use meta-analysis to identify confounding variables (e.g., impurity interference). Re-test disputed compounds with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Statistical Rigor : Apply false discovery rate (FDR) control (Benjamini-Hochberg procedure) when analyzing high-throughput screening data to minimize Type I errors .

Q. How can researchers design enantioselective syntheses of this compound analogs for chiral pharmacology studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution. Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). Correlate stereochemistry with receptor binding using molecular docking simulations .

Methodological Frameworks for Research Design

Formulating Rigorous Research Questions

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Example: "Does this compound act as a selective inhibitor of acetylcholinesterase in neuronal models?" .

- Avoid overly broad questions (e.g., "What is this compound?") in favor of mechanistic inquiries (e.g., "How does steric hindrance in quinuclidine affect cyano group reactivity?") .

Experimental Reprodubility and Reporting

- Document all synthetic procedures in line with the Beilstein Journal of Organic Chemistry guidelines : Include detailed spectral data for novel compounds and deposit raw NMR/MS data in supplementary materials .

- For conflicting results, transparently report outlier analyses and Bayesian statistical models to quantify uncertainty .

Data Presentation Standards

| Parameter | Requirements | References |

|---|---|---|

| Spectral Data | Full / NMR shifts, integration ratios | |

| Synthetic Yields | Reported as mean ± SD (n ≥ 3) | |

| Biological IC | Specify assay type, controls, and replicates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。